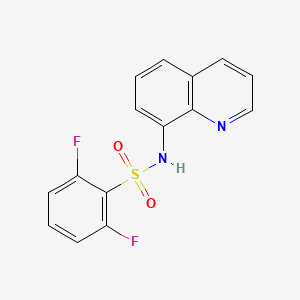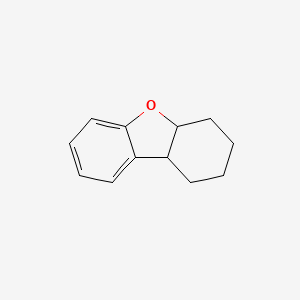
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a quinoline moiety attached to the nitrogen atom, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with quinolin-8-amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-HIV agent due to its ability to inhibit certain enzymes.
Biological Research: The compound has been used in studies related to the NF-kappaB pathway, which is involved in inflammation and immune responses.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound inhibits the activity of certain enzymes crucial for the replication of the virus . In biological research, it has been shown to down-regulate the NF-kappaB pathway, which plays a key role in regulating immune responses and inflammation .
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide
- N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide
- 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide
Uniqueness
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and properties compared to its analogs .
特性
分子式 |
C15H10F2N2O2S |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
2,6-difluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-6-2-7-12(17)15(11)22(20,21)19-13-8-1-4-10-5-3-9-18-14(10)13/h1-9,19H |
InChIキー |
ZWOCMXJGOLXDPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8701346.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-ol](/img/structure/B8701359.png)
![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8701376.png)





![3-[(Trimethylsilyl)oxy]pyrrolidin-2-one](/img/structure/B8701417.png)

